5'-Thymidylic acid calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid calcium salt is a nucleotide compound that plays a crucial role in various biological processes. It is a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. This compound is essential for DNA synthesis and cellular growth, making it a significant molecule in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of 5’-Thymidylic acid calcium salt involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels required for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Thymidylic acid calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleotides.
Substitution: The phosphate group can be substituted with other functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed.
Major Products: The major products formed from these reactions include various nucleotide analogs and derivatives that are used in biochemical research and drug development .
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic acid calcium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential for studying DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is utilized in the production of diagnostic reagents and molecular biology kits
Wirkmechanismus
The mechanism of action of 5’-Thymidylic acid calcium salt involves its incorporation into DNA during the synthesis process. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The compound’s molecular targets include thymidylate synthase and DNA polymerase, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
- Thymidine monophosphate
- Deoxythymidine monophosphate
- Thymidine 5’-phosphate
Comparison: 5’-Thymidylic acid calcium salt is unique due to its calcium ion component, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in industrial and pharmaceutical applications where high purity and stability are required .
Eigenschaften
Molekularformel |
C10H13CaN2O8P |
---|---|
Molekulargewicht |
360.27 g/mol |
IUPAC-Name |
calcium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.Ca/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+2/p-2/t6-,7+,8+;/m0./s1 |
InChI-Schlüssel |
BIFTVWGSQNJZPP-HNPMAXIBSA-L |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Ca+2] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.